(R)-7-Bromo-6-methylchroman-4-amine

Catalog No.
S15847109
CAS No.
M.F
C10H12BrNO
M. Wt
242.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-7-Bromo-6-methylchroman-4-amine

Product Name

(R)-7-Bromo-6-methylchroman-4-amine

IUPAC Name

(4R)-7-bromo-6-methyl-3,4-dihydro-2H-chromen-4-amine

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

InChI

InChI=1S/C10H12BrNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1

InChI Key

RETWUVBPVBBQRG-SECBINFHSA-N

Canonical SMILES

CC1=CC2=C(C=C1Br)OCCC2N

Isomeric SMILES

CC1=CC2=C(C=C1Br)OCC[C@H]2N

(R)-7-Bromo-6-methylchroman-4-amine is a synthetic organic compound that belongs to the class of chroman derivatives. It features a chroman core structure, characterized by a benzene ring fused to a tetrahydrofuran ring, with specific substituents that include a bromine atom at the 7-position and a methyl group at the 6-position. The molecular formula of this compound is C_10H_12BrN, and it has a molecular weight of approximately 241.08 g/mol. The unique arrangement of the bromine and methyl groups significantly influences its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Typical of amines and brominated compounds. These reactions include:

  • Electrophilic Aromatic Substitution: The bromine atom can undergo substitution reactions, allowing for further functionalization.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with electrophiles.
  • Reduction Reactions: The compound may be reduced to yield different derivatives, which can enhance its biological activity or alter its properties for specific applications.

These chemical transformations are crucial for modifying the compound to explore its potential applications in drug development and material science.

Preliminary studies have indicated that (R)-7-Bromo-6-methylchroman-4-amine exhibits notable biological activities. It has been investigated for its potential as an inhibitor of enzymes involved in metabolic pathways, particularly those related to inflammation and oxidative stress. Research suggests that this compound may possess:

  • Anti-inflammatory Properties: It may inhibit specific enzymes linked to inflammatory responses.
  • Antioxidant Activity: Its structure allows it to scavenge free radicals, contributing to cellular protection against oxidative damage.

These properties highlight its potential therapeutic applications, particularly in conditions characterized by inflammation and oxidative stress .

Several synthesis methods have been reported for (R)-7-Bromo-6-methylchroman-4-amine, including:

  • Bromination of 6-Methylchroman-4-amine: This method involves the electrophilic addition of bromine to the aromatic system of 6-methylchroman-4-amine.
  • One-Pot Synthesis: A more efficient approach where multiple steps are combined into a single reaction vessel, minimizing purification steps and improving yield.
  • Regioselective Bromination: Utilizing specific reagents such as N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired position.

These methods are essential for producing (R)-7-Bromo-6-methylchroman-4-amine in sufficient quantities for research and application purposes.

(R)-7-Bromo-6-methylchroman-4-amine serves as a valuable building block in various scientific fields, including:

  • Drug Discovery: Its derivatives are explored for potential therapeutic agents targeting inflammation and oxidative stress-related diseases.
  • Material Science: The compound's unique structure allows it to be used in developing novel materials with specific properties.

The versatility of this compound makes it an attractive candidate for further research aimed at understanding its mechanisms of action and potential applications .

Interaction studies involving (R)-7-Bromo-6-methylchroman-4-amine focus on its binding affinity with various biological targets, including enzymes and receptors. These studies are crucial for elucidating its pharmacological profile and understanding how it influences metabolic processes. Research has shown that it may interact with:

  • Cyclooxygenase Enzymes: Potentially modulating inflammatory pathways.
  • Neurotransmitter Systems: Suggesting implications for neurological health.

These interactions provide insights into its therapeutic potential and guide future studies aimed at optimizing its efficacy .

Several compounds share structural similarities with (R)-7-Bromo-6-methylchroman-4-amine. Here is a comparison highlighting their uniqueness:

Compound NameKey FeaturesUnique Characteristics
8-Bromo-6-methylchroman-4-oneBromine at position 8Different bromination site; alters reactivity
6-Chloro-7-methylchroman-4-oneChlorine instead of brominePotential differences in reactivity due to chlorine
5-Bromo-7-methylchroman-4-oneBromination at position fiveAffects electronic properties; different biological activity
6-Bromo-2-methylchroman-4-oneMethyl group at position twoAlters biological activity due to different substitution

The unique placement of the bromine and methyl groups in (R)-7-Bromo-6-methylchroman-4-amine significantly influences its chemical behavior and biological activity compared to these similar compounds .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

241.01023 g/mol

Monoisotopic Mass

241.01023 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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